An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-fluoropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique electronic properties, imparted by the bromine and fluorine substituents, make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic placement of the halogen atoms provides sites for selective functionalization, often through cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the synthesis, characterization, and applications of 3-Bromo-5-fluoropyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-fluoropyridine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 407-20-5 | [4][5] |
| Molecular Formula | C₅H₃BrFN | [1][4] |
| Molecular Weight | 175.99 g/mol | [4] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Melting Point | 24-28 °C | [4][6] |
| Boiling Point | 168 - 170 °C | [1] |
| Density | ~1.72 g/cm³ | [1] |
| Flash Point | 64 °C (147.2 °F) | [4] |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform. | [1] |
Synthesis of 3-Bromo-5-fluoropyridine
The most commonly cited method for the synthesis of 3-Bromo-5-fluoropyridine is via a Balz-Schiemann reaction, starting from 3-Amino-5-bromopyridine.[5][7] This involves the formation of a diazonium salt followed by thermal decomposition in the presence of a fluoride source.
General Reaction Scheme
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[5]
Materials:
-
3-Amino-5-bromopyridine (10.0 g, 0.058 mol)
-
50% Tetrafluoroboric acid (59 mL)
-
Sodium nitrite (4.19 g, 0.06 mol)
-
Deionized water (13 mL)
-
Diethyl ether (150 mL)
-
Toluene (200 mL)
-
Dichloromethane
-
32% Sodium hydroxide solution
-
Magnesium sulfate
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 10.0 g of 3-amino-5-bromopyridine in 59 mL of 50% tetrafluoroboric acid.
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Separately, prepare a solution of 4.19 g of sodium nitrite in 13 mL of water.
-
Add the sodium nitrite solution dropwise to the cooled solution of 3-amino-5-bromopyridine, maintaining the temperature at -10 °C.
-
After the addition is complete, stir the reaction mixture at -8 °C for 1 hour.
-
Add 150 mL of ether to the reaction mixture to precipitate the crude diazonium salt.
-
Collect the crude diazonium salt by filtration and wash it with ether.
-
-
Fluorination (Balz-Schiemann Reaction):
-
Preheat 200 mL of toluene to 80 °C in a separate reaction vessel.
-
Add the crude diazonium salt in batches to the preheated toluene.
-
Stir the reaction mixture at 90 °C for 1 hour.
-
After the reaction is complete, concentrate the organic phase under reduced pressure.
-
-
Work-up and Purification:
-
Suspend the resulting light yellow residue in 150 mL of water.
-
Adjust the pH to 11 with a 32% sodium hydroxide solution.
-
Extract the aqueous phase three times with 200 mL of dichloromethane.
-
Combine the organic phases, wash with water, and dry over magnesium sulfate.
-
Concentrate the organic phase to yield the crude product.
-
Purify the crude product by vacuum distillation (e.g., 10 mbar, 35 °C) to obtain 3-Bromo-5-fluoropyridine as a colorless oil. The reported yield for a similar procedure is 55%.[5]
-
Characterization
The identity and purity of the synthesized 3-Bromo-5-fluoropyridine are confirmed through various analytical techniques.
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation of the target compound.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, with coupling patterns influenced by both the bromine and fluorine atoms. |
| ¹³C NMR | The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegative halogen substituents. |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-C stretching vibrations of the pyridine ring, as well as C-Br and C-F stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. For example, m/e = 176.1 and 178.1 (M + H⁺).[5] |
Note: Detailed spectral data can be found in chemical databases such as ChemicalBook.[8]
Characterization Workflow
Applications in Research and Development
3-Bromo-5-fluoropyridine is a versatile intermediate with applications in several fields:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of a variety of pharmaceuticals.[1][2] The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the bromine atom serves as a reactive site for constructing complex drug molecules.[3][9] It is particularly useful in developing treatments for neurological disorders.[2]
-
Agrochemicals: This compound is used in the formulation of herbicides, fungicides, and other pesticides.[1][2] The halogenated pyridine structure is a common motif in agrochemicals due to its biological activity.[3]
-
Material Science: It is incorporated into the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells, by modifying their electronic and optical properties.[1][3]
Safety Information
It is crucial to handle 3-Bromo-5-fluoropyridine with appropriate safety precautions.
| Hazard Information | Details |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
| Precautionary Statements | P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 + P310 |
| Target Organs | Respiratory system |
This safety information is based on available data and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.[4][10]
References
- 1. 3-Bromo-5-fluoropyridine | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. leapchem.com [leapchem.com]
- 4. 3-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Bromo-5-fluoropyridine | 407-20-5 [chemicalbook.com]
- 6. 3-Bromo-5-fluoropyridine | CAS#:407-20-5 | Chemsrc [chemsrc.com]
- 7. 3-Bromo-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Bromo-5-fluoropyridine(407-20-5) 1H NMR [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. 3-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
